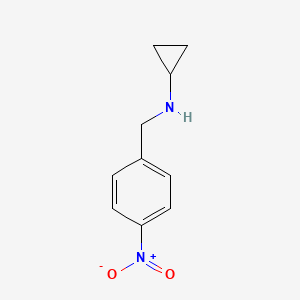

N-Cyclopropyl-4-nitrobenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

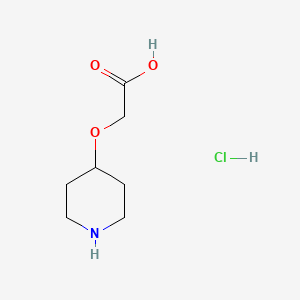

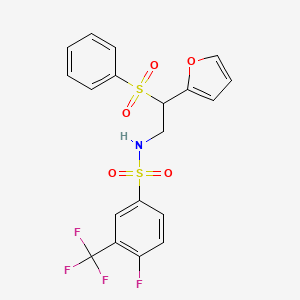

N-Cyclopropyl-4-nitrobenzylamine is a chemical compound with the CAS Number: 892579-09-8 . Its IUPAC name is N-(4-nitrobenzyl)cyclopropanamine . The molecular weight of this compound is 192.22 .

Molecular Structure Analysis

The molecular formula of N-Cyclopropyl-4-nitrobenzylamine is C10H12N2O2 . The InChI Code is 1S/C10H12N2O2/c13-12(14)10-5-1-8(2-6-10)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Cyclopropyl-4-nitrobenzylamine include a molecular weight of 192.21 . Unfortunately, the search results do not provide more specific information such as melting point, boiling point, or solubility.Scientific Research Applications

Synthesis and Organic Chemistry

N,N-Dimethyl-4-nitrobenzylamine, a related compound, is an important intermediate in organic synthesis, widely used in medicine, pesticides, and chemical fields. A study detailed a process with methylene chloride as the reaction solvent, achieving a reaction yield of 94.7% (Wang Ling-ya, 2015).

A versatile new synthetic route to 1N-hydroxyindazoles has been developed, involving the treatment of 2-nitrobenzylamines with methanolic sodium hydroxide. This reaction is regioselective and yields high results, tolerating a range of functional groups and electronic effects (Lehmann et al., 2009).

Materials Science

- Graphite powder and multiwalled carbon nanotubes (MWCNTs) can be chemically modified with 4-nitrobenzylamine (4-NBA). This demonstrates the potential for applications in materials science, particularly in the development of advanced materials with specific properties (Wildgoose et al., 2005).

Heterocyclization Reactions

- Studies have reported a one-step heterocyclization of o-nitrobenzylamines to 3-alkoxy-2H-indazoles. This process shows that the efficiency of the reaction depends on the electronic nature of the nitrophenyl group, the steric and electronic nature of the benzylic amine, and the nature of the alcoholic solvent used (Mills et al., 2006).

Macrocycle Synthesis

- A convenient synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents is another significant application. This synthesis involves cyclization reactions and is of interest in the field of macrocyclic chemistry (McMurry et al., 1992).

Safety and Hazards

properties

IUPAC Name |

N-[(4-nitrophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)10-5-1-8(2-6-10)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXSRARKJWZIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-4-nitrobenzylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2466081.png)

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone oxime](/img/structure/B2466086.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)

![3-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2466088.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2466091.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)